6-chloro-2-methyl-N-(pyridin-2-ylmethyl)pyrimidin-4-amine
Overview
Description
6-chloro-2-methyl-N-(pyridin-2-ylmethyl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C11H11ClN4 and its molecular weight is 234.68 g/mol. The purity is usually 95%.
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Biochemical Analysis
Biochemical Properties
6-chloro-2-methyl-N-(pyridin-2-ylmethyl)pyrimidin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with methionine aminopeptidase 1, an enzyme involved in the removal of the N-terminal methionine from nascent proteins . This interaction can influence protein maturation and function. Additionally, this compound may interact with other pyrimidine and pyridine derivatives, affecting their biochemical pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in cell cycle regulation and apoptosis . This compound can also alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity. For instance, its binding to methionine aminopeptidase 1 results in the inhibition of this enzyme, affecting protein processing . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings include its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound can lead to sustained changes in gene expression and cellular metabolism, which may have implications for its use in research and therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects on cellular function and metabolism. At high doses, it can cause toxic or adverse effects, including alterations in liver and kidney function . Threshold effects have been observed, where the compound’s impact on cellular processes becomes significant only above a certain dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For example, it can affect the activity of enzymes involved in nucleotide synthesis and degradation . This compound’s influence on metabolic flux and metabolite levels can have downstream effects on cellular function and overall metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. It has been shown to interact with membrane transporters that facilitate its uptake into cells . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For instance, it has been observed to localize in the nucleus, where it can interact with nuclear proteins and influence gene expression .
Properties
IUPAC Name |
6-chloro-2-methyl-N-(pyridin-2-ylmethyl)pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4/c1-8-15-10(12)6-11(16-8)14-7-9-4-2-3-5-13-9/h2-6H,7H2,1H3,(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAOXAMRXCAGEIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)NCC2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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